Ethyl[2-(pyrimidin-2-yl)ethyl]amine
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Overview
Description
Ethyl[2-(pyrimidin-2-yl)ethyl]amine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[2-(pyrimidin-2-yl)ethyl]amine typically involves the reaction of ethylamine with a pyrimidine derivative. One common method involves the nucleophilic substitution reaction where ethylamine reacts with 2-chloropyrimidine under basic conditions to yield this compound. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl[2-(pyrimidin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce reduced amine derivatives.
Scientific Research Applications
Ethyl[2-(pyrimidin-2-yl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl[2-(pyrimidin-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl[2-(pyrimidin-2-yl)ethyl]amine can be compared with other similar compounds, such as:
2-Aminopyrimidine: Shares the pyrimidine core but differs in the substituent groups.
Ethyl[2-(pyridin-2-yl)ethyl]amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(Pyridin-2-yl)amides: Contains a pyridine ring and amide functional group, showing different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl[2-(pyrimidin-2-yl)ethyl]amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects, supported by data tables and relevant research findings.
Overview of Biological Activities
This compound has been investigated for various biological activities, which can be summarized as follows:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms.
- Antiviral Properties : Research indicates its effectiveness against certain viral infections.
- Anti-inflammatory Effects : this compound exhibits properties that may reduce inflammation.
- Anticancer Activity : Preliminary studies suggest its potential as an anticancer agent.
The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions may modulate the activity of enzymes or receptors, affecting various signaling pathways. For instance, it may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .
Antimicrobial and Antiviral Properties
Research has highlighted the antimicrobial and antiviral potential of this compound. A study indicated that compounds with similar structures demonstrated significant activity against bacterial strains and viruses, suggesting a promising avenue for further exploration .
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 μg/mL | |
Escherichia coli | 16 μg/mL | |
Influenza A virus | IC50 = 0.06 μM |
Anti-inflammatory Effects
This compound has been associated with anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators such as prostaglandins and nitric oxide. Studies have shown that derivatives exhibit comparable efficacy to established anti-inflammatory drugs like indomethacin .
Table 2: Anti-inflammatory Activity Data
Anticancer Activity
Preliminary studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit cell proliferation effectively. For example, in MDA-MB-231 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value indicating potent activity .
Table 3: Anticancer Activity Data
Cancer Cell Line | IC50 (μg/mL) | Mechanism of Action | Reference |
---|---|---|---|
MDA-MB-231 | 52.56 | Cell cycle arrest at G2 phase | |
MCF-7 | 62.86 | Apoptosis induction |
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- Antiviral Study : A recent investigation found that similar pyrimidine derivatives could inhibit influenza virus polymerase with high potency, suggesting that this compound might share this capability .
- Anti-inflammatory Research : A comparative study assessed various pyrimidine derivatives for their anti-inflammatory effects, revealing that those with structural similarities to this compound showed significant inhibition of COX enzymes .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound led to substantial reductions in cell viability across different cancer models, indicating its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-ethyl-2-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C8H13N3/c1-2-9-7-4-8-10-5-3-6-11-8/h3,5-6,9H,2,4,7H2,1H3 |
InChI Key |
BAQVKYSOTYCXLS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=NC=CC=N1 |
Origin of Product |
United States |
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